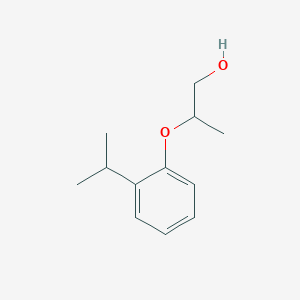

2-(2-Isopropylphenoxy)propan-1-ol

Description

2-(2-Isopropylphenoxy)propan-1-ol is a specific organic molecule that has garnered interest primarily as an intermediate in synthetic organic chemistry. Its structure is foundational to a class of compounds known for their significant biological activities. Research surrounding this compound is not typically focused on its direct application but rather on its role as a precursor or building block in the synthesis of more complex molecules with potential therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKWGZHYQOFVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2 2 Isopropylphenoxy Propan 1 Ol

Reactivity of the Primary Alcohol Functional Group

The primary alcohol group is a key site of reactivity in 2-(2-isopropylphenoxy)propan-1-ol, readily participating in oxidation and nucleophilic substitution reactions.

The oxidation of primary alcohols is a fundamental transformation in organic chemistry, capable of yielding aldehydes or carboxylic acids depending on the reaction conditions and the oxidizing agent employed. libretexts.orgibchem.com For this compound, this reactivity is centered on the primary hydroxyl group.

The oxidation process can be controlled to achieve selective formation of either the corresponding aldehyde, 2-(2-isopropylphenoxy)propanal, or the carboxylic acid, 2-(2-isopropylphenoxy)propanoic acid. The initial oxidation product is the aldehyde. ibchem.com To isolate the aldehyde, it is often necessary to remove it from the reaction mixture as it forms, typically by distillation, to prevent further oxidation. ibchem.com

If a strong oxidizing agent, such as alkaline potassium permanganate (B83412) (KMnO₄) or an acidic dichromate solution, is used and the reaction is allowed to proceed to completion, the primary alcohol is typically converted into a carboxylic acid. libretexts.orgyoutube.comdoubtnut.com The general pathway for the oxidation of a primary alcohol like propan-1-ol to propionic acid illustrates this process. d-nb.info A study on the oxidation of various primary alcohols showed that product selectivity between the aldehyde and carboxylic acid can be influenced by factors such as the structure of the alcohol. researchgate.net While tertiary alcohols are resistant to oxidation under similar conditions, primary alcohols are readily oxidized. libretexts.orgibchem.com

Table 1: Potential Oxidation Products of this compound

| Starting Material | Reaction Condition | Major Product | Product Type |

| This compound | Mild oxidation (e.g., PCC, distillation) | 2-(2-Isopropylphenoxy)propanal | Aldehyde |

| This compound | Strong oxidation (e.g., KMnO₄, H₂Cr₂O₇) | 2-(2-Isopropylphenoxy)propanoic acid | Carboxylic Acid |

The hydroxyl group (-OH) of an alcohol is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.org For a substitution reaction to occur at the primary carbon of this compound, the hydroxyl group must first be converted into a good leaving group. This is typically achieved through protonation by a strong acid, which transforms the -OH group into an oxonium ion (-OH₂⁺), a much better leaving group. libretexts.org

Primary alcohols, like this compound, generally undergo nucleophilic substitution via an Sₙ2 mechanism. libretexts.org In this pathway, a nucleophile attacks the carbon atom bearing the oxonium ion, displacing a water molecule in a single, concerted step. For example, reaction with hydrogen halides (HX) in the presence of an acid catalyst can convert the alcohol to the corresponding alkyl halide. libretexts.org

Another important substitution reaction is the formation of ethers. In the presence of a protic acid, one molecule of the alcohol can be protonated, after which a second molecule of the alcohol can act as a nucleophile, attacking the protonated alcohol to form a protonated ether. doubtnut.comyoutube.com Subsequent deprotonation yields the ether product. This mechanism is fundamental to synthesizing ethers from alcohols like propan-1-ol. doubtnut.comyoutube.com

Reactions Involving the Isopropylphenoxy Moiety

The aromatic ring of the isopropylphenoxy group is also a site of significant chemical reactivity, particularly for electrophilic aromatic substitution.

The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and Friedel-Crafts reactions. uci.edulumenlearning.com The rate and regioselectivity of these reactions are governed by the substituents already present on the ring: the ether linkage (-OR) and the isopropyl group (-CH(CH₃)₂).

Both the alkoxy and the alkyl (isopropyl) groups are classified as activating, ortho-, para-directing substituents. uci.edu This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. The general mechanism for EAS involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.comlibretexts.org

In this compound, the directing effects of the two groups must be considered. The ether group is a strong activator, while the isopropyl group is a weaker activator. The substitution pattern will be a result of the combined directing influences and steric hindrance. The positions ortho to the bulky isopropyl group and the ether linkage are sterically hindered. Therefore, electrophilic attack is most likely to occur at the position para to the strongly activating ether group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

| -OR (Ether) | Electron-donating (resonance) | Activating | Ortho, Para |

| -R (Alkyl) | Electron-donating (inductive) | Activating | Ortho, Para |

The isopropyl group attached to the phenyl ring can also be involved in chemical transformations. A study has documented the reaction of sulfur with ethers and esters of p-isopropylphenol, indicating that the alkylphenol moiety can be reactive under specific catalytic conditions. In the presence of a catalyst, these compounds react with sulfur at high temperatures. While specific transformations of the isopropyl group on this compound are not widely reported, reactions such as oxidation at the benzylic position or dealkylation via Friedel-Crafts type reactions are known for isopropyl-substituted aromatic compounds under certain conditions.

Catalytic Transformations and Reaction Mechanism Elucidation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound and related structures. The synthesis of various derivatives often relies on catalytic processes. For instance, the alkylation of 2-isopropylphenol (B134262), a precursor, has been studied under mechanochemical conditions, highlighting the influence of catalysts and reaction parameters on product yields. acs.org

Catalytic transfer hydrogenation is a relevant process where an alcohol, such as isopropanol (B130326), can act as a hydrogen donor in the presence of a metal catalyst (e.g., iridium or ruthenium complexes) to reduce other functional groups. organic-chemistry.org The mechanism often involves the formation of a metal hydride species. researcher.life

Furthermore, the reaction of sulfur with derivatives of p-isopropylphenol is facilitated by a mercury-based catalyst, leading to the formation of dithiole-thiones. The elucidation of reaction mechanisms in these catalytic cycles is essential for optimizing reaction conditions and developing new synthetic methodologies. These investigations often involve studying reaction kinetics, isolating intermediates, and employing spectroscopic techniques to understand the elementary steps of the transformation.

Transition Metal Catalyzed Reactions

The most significant transition metal-catalyzed reaction for aryloxy propanol (B110389) structures is the cleavage of the C-O ether bond. This transformation is of considerable interest in the valorization of lignin (B12514952), a biopolymer rich in β-O-4 aryl ether linkages. While specific studies on this compound are not prevalent, extensive research on analogous compounds demonstrates that transition metals are effective catalysts for this C–O bond scission, typically via reductive hydrogenolysis pathways. science.govrsc.org

Nickel-based catalysts, in particular, have shown high selectivity for cleaving the aryl ether (C-O) bond. Ruthenium catalysts have also been employed, enabling a redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols through a tandem dehydrogenation/reductive ether cleavage mechanism. researchgate.net In this process, the alcohol is first oxidized to a ketone, followed by the reductive cleavage of the ether linkage.

Studies on lignin model compounds, such as 2-phenoxy-1-phenylethanol, have explored various catalysts for this purpose. The reaction involves breaking the C-O bond to yield the corresponding phenol (B47542) (in this case, 2-isopropylphenol) and a propanol derivative. The presence of hydrogen is crucial for the hydrogenolysis reaction. science.gov Reactive force field (ReaxFF) molecular dynamics simulations on related lignin dimers have indicated that the initial step is the cleavage of the Cβ-O bond, a process significantly accelerated in the presence of H₂. bohrium.com

Table 1: Transition Metal Catalysts Used in the Cleavage of Aryl Ether Bonds in Lignin Model Compounds

| Catalyst System | Model Compound Type | Key Findings | Reference |

|---|---|---|---|

| Ruthenium (Ru) | 2-Aryloxy-1-arylethanols | Catalyzes redox-neutral C-O bond cleavage via tandem dehydrogenation/reductive ether cleavage. researchgate.net | researchgate.net |

| Nickel (Ni)/SiO₂ | Benzyl Phenyl Ether | Dominant pathway is selective hydrogenolysis of the aliphatic C-O bond. science.gov | science.gov |

| Palladium (Pd)/C | Diphenyl Ether | Cleaves the aromatic C-O bond via reductive methanolysis, initiated by partial hydrogenation of a phenyl ring. science.gov | science.gov |

Acid- and Base-Catalyzed Processes

Both acids and bases can catalyze distinct reactions involving the functional groups of this compound.

Base-Catalyzed Reactions: Base catalysis is fundamental to the synthesis of aryloxy propanols. The Williamson ether synthesis, a common method, involves the deprotonation of a phenol (2-isopropylphenol) by a base like sodium hydroxide (B78521) to form a phenoxide ion. This potent nucleophile then attacks an electrophilic propylene (B89431) derivative, such as propylene oxide or 1-chloropropan-2-ol, to form the ether linkage. unacademy.com Amine-functionalized solid catalysts have also been shown to be effective for the ring-opening of propylene oxide with phenol, yielding primarily 1-phenoxy-2-propanol. libretexts.org

Acid-Catalyzed Reactions: Strong acids, such as sulfuric acid or phosphoric acid, can catalyze the dehydration of the secondary alcohol group to form an alkene. libretexts.orgorganic-chemistry.org This elimination reaction proceeds by protonating the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation intermediate. libretexts.orgresearchgate.net A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) forms a double bond. For secondary alcohols, this typically follows an E1 mechanism. researchgate.net

Concentrated strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also cleave the ether linkage. doi.org In the case of alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger. The reaction yields a phenol and an alkyl halide. doi.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon.

Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the complex mechanisms of catalytic reactions at a molecular level. nsf.govarxiv.org While specific theoretical studies detailing the reaction mechanisms of this compound are not prominent in the literature, analyses of related systems provide insight into the methodologies used.

Computational Analysis of Transition States

The analysis of transition states is crucial for understanding reaction kinetics, as the transition state structure represents the highest energy point along a reaction coordinate. DFT calculations are commonly used to locate and characterize the geometry of these transient species.

For example, in the study of thermally activated reactions of phenol on a germanium surface, DFT was used to model the transition state for the insertion of the phenoxy oxygen into a dimer bond. The calculations identified the key structural parameters, such as the breaking Ge-Ge bond and the forming Ge-O bonds, and determined the associated activation energy. Similarly, in the acid-catalyzed dehydration of alcohols like 2-propanol, computational models are used to investigate the transition states for the key steps: the departure of the water molecule to form a carbocation and the subsequent proton abstraction to form the alkene. These calculations help to validate proposed mechanisms, such as E1 or E2 pathways. nsf.gov

Energetic Profiles of Key Reaction Steps

Constructing an energetic profile, or reaction coordinate diagram, allows for a quantitative understanding of a reaction's thermodynamics and kinetics. These profiles plot the potential energy of the system as it evolves from reactants through transition states to products.

DFT calculations have been employed to determine the thermochemistry of the dehydration of 2-propanol. These studies compute the enthalpy and free energy changes for each step, including the formation of intermediates and the energy barriers (activation energies) for each transition state. For instance, a study of phenol reacting on a Ge(100) surface calculated the activation energy for the O-insertion into the Ge-Ge dimer bond to be 53.1 kcal/mol, while a subsequent phenyl migration step had an energy barrier of 35.0 kcal/mol relative to its intermediate state. Such energetic data is vital for predicting the feasibility of a reaction pathway and identifying the rate-determining step. libretexts.org For example, a lower activation Gibbs free energy (ΔG‡) corresponds to a faster reaction rate. unacademy.com

Table 2: Calculated Energetic Data for Reactions of a Phenol Model System

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Initial State | Phenoxy on Ge(100) | 0.0 | - | |

| O-Insertion TS | Transition State II | +53.1 | 53.1 | |

| Intermediate | Intermediate III | +26.8 | - | |

| Phenyl Migration TS | Transition State IV | +61.8 | 35.0 (from Intermediate III) |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 2 Isopropylphenoxy Propan 1 Ol

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent bonds. These methods are powerful tools for identifying functional groups and tracking chemical transformations.

The IR and Raman spectra of 2-(2-Isopropylphenoxy)propan-1-ol are predicted to exhibit characteristic absorption and scattering bands corresponding to its specific structural motifs: the hydroxyl group, the isopropyl group, the phenyl ring, and the ether linkage.

A detailed correlation of the expected vibrational bands is presented below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | Broad, ~3500-3200 miamioh.edu | Weak or broad |

| C-O Stretch (Primary Alcohol) | ~1050 | Weak | |

| Alkyl (Isopropyl & Propyl Chain) | C-H Stretch | ~2960-2850 miamioh.edu | Strong, ~2960-2850 tandfonline.com |

| C-H Bend (CH₃) | ~1465, ~1380 | Moderate | |

| C-H Bend (CH₂) | ~1470 | Moderate | |

| Aromatic (Phenyl Ring) | C-H Stretch | ~3100-3000 | Strong |

| C=C Stretch (in-ring) | ~1600, ~1500 | Strong | |

| C-H Out-of-plane Bend | ~750 (ortho-disubstituted) | Weak | |

| Ether (-O-) | Aryl-Alkyl C-O-C Asymmetric Stretch | ~1250-1200 masterorganicchemistry.com | Moderate |

| Aryl-Alkyl C-O-C Symmetric Stretch | ~1075-1020 | Strong |

This table presents predicted values based on typical ranges for the specified functional groups.

The broad O-H stretching band in the IR spectrum is a hallmark of the alcohol functional group, with its breadth arising from intermolecular hydrogen bonding. miamioh.edu The C-H stretching vibrations from the isopropyl and propanol (B110389) moieties appear in the typical aliphatic region. The aromatic ring gives rise to characteristic C=C stretching bands. masterorganicchemistry.com The presence of the ether linkage is confirmed by the C-O-C stretching vibrations, which are crucial for distinguishing the compound from its precursors. masterorganicchemistry.com

Vibrational spectroscopy is particularly useful for monitoring the synthesis of this compound, which is often prepared via a Williamson ether synthesis from 2-isopropylphenol (B134262) and a 1-halopropan-2-ol. youtube.com In-situ monitoring using IR or Raman spectroscopy allows for real-time tracking of the reaction progress. pharmacy180.com

Key spectral changes that would be observed during the reaction include:

Disappearance of the phenolic O-H band: The sharp, free O-H stretching vibration of the 2-isopropylphenol starting material (around 3600 cm⁻¹) would diminish as the reaction proceeds. masterorganicchemistry.com

Appearance of the ether bands: The characteristic C-O-C stretching bands of the aryl-alkyl ether product would emerge and increase in intensity. masterorganicchemistry.com

Constant intensity of internal standards: The C-H stretching bands of the isopropyl group can serve as an internal standard to normalize the spectral data, allowing for quantitative analysis of reactant consumption and product formation. pharmacy180.com

This real-time analysis enables precise determination of reaction endpoints, optimization of reaction conditions, and ensures the desired product is formed efficiently. researchgate.netmasterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Through 1D and 2D NMR techniques, the precise connectivity and spatial arrangement of atoms in this compound can be determined.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling with |

| Aromatic-H | 6.8 - 7.3 | Multiplet | Other Aromatic-H |

| -OCH- (on propyl chain) | ~4.0 - 4.2 | Multiplet | -CH₂OH, -CH₃ |

| -CH₂OH | ~3.6 - 3.8 | Multiplet (Diastereotopic) | -OCH-, -OH |

| -OH | Variable (Broad Singlet) | Broad Singlet | -CH₂OH |

| Isopropyl -CH | ~3.1 - 3.4 | Septet | Isopropyl -CH₃ |

| Propyl -CH₃ | ~1.2 - 1.4 | Doublet | -OCH- |

| Isopropyl -CH₃ | ~1.1 - 1.3 | Doublet | Isopropyl -CH |

This table presents predicted values based on typical ranges for the specified functional groups and structural motifs.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-C(isopropyl) | ~140 - 145 |

| Aromatic C-H | ~115 - 130 |

| -OCH- (on propyl chain) | ~70 - 75 |

| -CH₂OH | ~65 - 70 |

| Isopropyl -CH | ~25 - 30 |

| Propyl -CH₃ | ~15 - 20 |

| Isopropyl -CH₃ | ~20 - 25 |

This table presents predicted values based on typical ranges for the specified functional groups and structural motifs.

The presence of a chiral center at the second carbon of the propanol chain renders the two protons of the adjacent -CH₂OH group diastereotopic. researchgate.netresearchgate.net This means they are chemically non-equivalent and are expected to have different chemical shifts, potentially appearing as a complex multiplet. studylib.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments.

COSY: Would show correlations between coupled protons, for instance, between the -OCH- proton and the protons of the -CH₂OH and -CH₃ groups on the propyl chain, as well as between the isopropyl -CH proton and the isopropyl -CH₃ protons.

HSQC: Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. The magnitude of the coupling constants (J-values) between vicinal protons, particularly along the propanol backbone, can be used to infer dihedral angles via the Karplus equation. By analyzing these coupling constants, it is possible to determine the relative populations of different staggered conformations (rotamers) around the C-C and C-O bonds.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion is expected to occur at the weakest bonds, providing valuable structural clues.

Predicted Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical.

Ether Bond Cleavage: The C-O ether bond can cleave, leading to the formation of an isopropyloxonium ion or a phenoxy radical and a propanol-derived cation. Cleavage of the bond between the aromatic ring and the ether oxygen is also possible. miamioh.eduscribd.com

Loss of Isopropyl Group: Fragmentation can occur with the loss of the isopropyl group from the aromatic ring.

Loss of Water: Dehydration, the loss of a water molecule (H₂O), is a common fragmentation pathway for alcohols.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, complementing the data obtained from IR and NMR spectroscopy.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass to several decimal places, allowing for the calculation of an exact mass. kud.ac.in This precision is critical for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For this compound, with a molecular formula of C₁₂H₁₈O₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). bldpharm.combldpharm.com This calculated exact mass serves as a reference for comparison with the experimentally measured value obtained from an HRMS instrument. A close correlation between the measured and theoretical exact mass provides strong evidence for the compound's elemental composition.

Interactive Data Table: Isotopic Masses and Exact Mass Calculation

The following table details the exact masses of the most common isotopes used in the calculation for this compound and the resulting theoretical exact mass of the neutral molecule and its protonated form, which is commonly observed in techniques like Electrospray Ionization (ESI).

| Element / Ion | Isotope | Atomic/Ionic Mass (Da) | Quantity in C₁₂H₁₈O₂ | Total Mass Contribution (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 18 | 18.14085 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.98983 |

| Theoretical Exact Mass (M) | 194.13068 | |||

| Protonated Molecule [M+H]⁺ | 1.007276 | 1 | 195.137956 |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure.

For this compound, the fragmentation would be dictated by the weakest bonds and the stability of the resulting fragments. Key structural features include a primary alcohol, an ether linkage, an isopropyl group, and an aromatic ring. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgsavemyexams.com Ethers typically fragment at the C-O bond.

The analysis of the mass spectrum of this compound would involve identifying the molecular ion peak [M]⁺ and correlating the major fragment ions to specific structural motifs. This process allows for the confirmation of the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted Mass Spectral Fragments of this compound

This table outlines the predicted major fragment ions, their mass-to-charge ratio (m/z), and the likely structural origin based on established fragmentation principles for alcohols and ethers. libretexts.orguniroma2.itdocbrown.info

| m/z (Predicted) | Proposed Fragment Structure | Description of Fragmentation |

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 179 | [C₁₂H₁₅O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |

| 163 | [C₁₂H₁₉O]⁺ | Loss of the hydroxyl radical (•OH) - less common. |

| 151 | [C₁₀H₁₅O]⁺ | Loss of the propyl group (•C₃H₇). |

| 135 | [C₉H₁₁O]⁺ | Cleavage of the ether bond, loss of propanol radical. |

| 121 | [C₈H₉O]⁺ | Ion corresponding to isopropylphenol. |

| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the aromatic ring. |

| 59 | [C₃H₇O]⁺ | Isopropoxy cation or related isomer. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

| 31 | [CH₂OH]⁺ | Alpha-cleavage characteristic of a primary alcohol. libretexts.orgsavemyexams.com |

Chiral Analytical Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the propanol chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers often exhibit different biological activities, methods to separate and quantify them are crucial. brieflands.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including those with structures similar to this compound. brieflands.comresearchgate.net

The separation is achieved by passing a solution of the racemic mixture through the column. The enantiomer that forms a more stable transient complex with the CSP is retained longer. brieflands.com The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. mdpi.comscirp.org

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

The following table presents a hypothetical but representative set of conditions for the chiral separation of this compound enantiomers, based on methods used for similar analytes. mdpi.comscirp.org

| Parameter | Condition | Purpose |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® AD-H) | Provides the chiral environment for separation. |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Elutes the compounds. The ratio is optimized for resolution and run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 270 nm | The aromatic ring allows for detection by UV absorbance. |

| Column Temp. | 25 °C | Temperature can affect interactions and thus resolution. |

Optical Rotation and Circular Dichroism Spectroscopy

Once enantiomers are separated, their optical properties can be used for characterization. Optically active molecules rotate the plane of plane-polarized light. googleapis.com This property is measured using a polarimeter, and the result is reported as the specific rotation [α]. Enantiomers rotate light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory). googleapis.com The magnitude and sign of the rotation are characteristic of a compound under specific conditions (temperature, solvent, concentration, and wavelength).

Optical Rotatory Dispersion (ORD) is the measurement of optical rotation as a function of wavelength. kud.ac.in For compounds with a chromophore that absorbs light in the measured region, the ORD curve shows a characteristic pattern known as the Cotton effect, which can be used to help determine the absolute configuration of the molecule. amrita.edu

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Like ORD, CD spectroscopy is particularly useful when the chiral center is near a chromophore (in this case, the phenoxy group). The resulting CD spectrum provides information about the stereochemical structure of the molecule. researchgate.net Together, these chiroptical techniques are essential for confirming the enantiomeric identity and purity of this compound.

Theoretical Chemistry and Computational Studies of 2 2 Isopropylphenoxy Propan 1 Ol

Electronic Structure and Quantum Chemical Descriptors

The electronic characteristics of 2-(2-Isopropylphenoxy)propan-1-ol are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to elucidate these properties, offering a microscopic view of the molecule's reactivity and stability.

Density Functional Theory (DFT) Calculations for Stability and Reactivity

Density Functional Theory (DFT) has become a important method in quantum chemistry for predicting the properties of molecules. nih.gov By calculating the electron density, DFT can accurately determine the ground-state energy of this compound, providing a measure of its thermodynamic stability. The reactivity of the molecule can be inferred from various calculated parameters. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other quantum chemical descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and the electrophilicity index, further quantify the molecule's reactivity. rsc.org These descriptors help in predicting how this compound will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound calculated using DFT

| Descriptor | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates thermodynamic stability. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | +Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y+Z) eV | Indicator of chemical reactivity. |

| Electronegativity (χ) | (Y-Z)/2 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (Y+Z)/2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Quantifies the ability to act as an electrophile. |

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the ether and hydroxyl groups, indicating their susceptibility to electrophilic attack. The aromatic ring would exhibit regions of negative potential above and below the plane, characteristic of π-electron systems.

Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the phenoxy group, particularly the oxygen atom and the aromatic ring. The LUMO, the innermost empty orbital, is associated with the ability to accept electrons, and would likely be distributed over the aromatic ring and the propanol (B110389) side chain. The spatial distribution of these orbitals provides a clear picture of where the molecule is most likely to engage in nucleophilic and electrophilic interactions.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Understanding these conformations and the interactions that govern their stability is crucial for a complete molecular picture.

Energy Minimization and Conformational Sampling

To explore the conformational landscape of this compound, computational methods such as energy minimization and conformational sampling are employed. These techniques systematically explore the possible spatial arrangements of the atoms by rotating the single bonds within the molecule. For each conformation, the potential energy is calculated, allowing for the identification of the most stable, low-energy structures. The flexibility of the propanol side chain and the rotational freedom around the ether linkage and the bond connecting the isopropyl group to the phenyl ring are key determinants of the accessible conformations.

Hydrogen Bonding and Steric Effects

Steric hindrance, particularly from the bulky isopropyl group at the ortho position of the phenoxy ring, will also heavily influence the molecule's conformation. organicchemistrytutor.com This steric bulk can restrict the rotation around the C-O-C ether bond and affect the orientation of the propanol side chain. The interplay between the attractive forces of hydrogen bonding and the repulsive forces of steric hindrance leads to a complex potential energy surface with several local minima, each corresponding to a stable conformer.

Molecular Dynamics Simulations for Intermolecular Interactions

While conformational analysis focuses on the properties of a single molecule, molecular dynamics (MD) simulations provide insights into the behavior of a collection of molecules and their interactions. nih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov

For this compound, MD simulations can be used to study its properties in a condensed phase, such as a liquid or in solution. These simulations can reveal how intermolecular hydrogen bonds form between the hydroxyl groups of neighboring molecules, leading to the formation of dimers or larger aggregates. The simulations can also elucidate how the bulky isopropyl and phenoxy groups influence the packing of molecules in the liquid state. By analyzing the trajectories of the molecules, properties such as density, viscosity, and diffusion coefficients can be predicted. Furthermore, MD simulations are invaluable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, by detailing the specific intermolecular forces at play. researchgate.net

Adsorption Studies on Catalytic Surfaces (e.g., Co3O4(001) surface analogy from 2-propanol research)

The interaction of alcohols with metal oxide surfaces is a cornerstone of heterogeneous catalysis. Cobalt (II,III) oxide (Co3O4) is a highly effective catalyst for alcohol oxidation. aip.org To understand the potential catalytic transformations of this compound, we can look to detailed computational studies on the adsorption of 2-propanol on the well-defined Co3O4(001) surface.

Ab initio molecular dynamics (AIMD) simulations and vibrational sum frequency spectroscopy (vSFS) have been employed to study the interaction of 2-propanol with the Co3O4(001) surface. aip.orgbohrium.com These studies reveal that 2-propanol adsorbs molecularly onto the surface, meaning it does not dissociate into an alkoxide and a proton upon initial interaction at room temperature. bohrium.comchemrxiv.org The adsorption geometry is a key factor in this observation; the O-H bond of the alcohol does not orient itself towards the surface, which hinders deprotonation. aip.org

The Co3O4(001) surface has two distinct types of cobalt sites: Co2+ and Co3+. On A-terminated surfaces, 2-propanol adsorbs onto Co2+ sites, while on B-terminated surfaces, it adsorbs onto Co3+ sites. chemrxiv.org Theoretical studies suggest that Co3+ sites are more active in the oxidation process. aip.org

Under oxidative conditions, which can be modeled by the partial dehydrogenation of a water layer on the surface, the reaction can proceed. The first step is the dehydrogenation of the alcohol's hydroxyl group to form a 2-propanolate intermediate. chemrxiv.org This is followed by the cleavage of the C-H bond at the second carbon atom, leading to the formation of acetone (B3395972), which remains adsorbed on the Co3+ site. chemrxiv.org The entire process is thought to follow a Langmuir-Hinshelwood mechanism. aip.org

Analogous Behavior of this compound:

Based on the 2-propanol analogy, this compound would be expected to adsorb molecularly onto the Co3O4(001) surface through its propan-1-ol functional group. The bulky 2-isopropylphenoxy group would likely influence the orientation and adsorption energy due to steric hindrance and electronic effects. This large substituent could potentially affect the molecule's ability to approach the active sites and may alter the reaction pathway or selectivity compared to the smaller 2-propanol.

| Aspect | Finding for 2-Propanol | Inference for this compound | Reference |

|---|---|---|---|

| Adsorption Mode | Molecular adsorption at room temperature. | Likely molecular adsorption via the propan-1-ol group. | bohrium.comchemrxiv.org |

| Adsorption Sites | Adsorbs on both Co2+ and Co3+ sites, with Co3+ being more active for oxidation. | Adsorption to cobalt sites, but steric hindrance from the isopropylphenoxy group may affect binding. | aip.orgchemrxiv.org |

| Key Reaction Intermediate | 2-propoxide formed via dehydrogenation of the OH group. | Formation of a corresponding alkoxide is a probable intermediate step in its oxidation. | bohrium.comacs.org |

| Effect of Water | Inhibits deprotonation and deactivates the surface. | A similar inhibitory effect of water on the catalytic surface is expected. | aip.orgbohrium.com |

Solvation Effects and Solution-Phase Behavior

The behavior of this compound in solution is governed by the interplay of its hydrophobic (the aromatic ring and isopropyl group) and hydrophilic (the hydroxyl group) parts with the solvent.

Computational studies on similar aromatic ethers, such as allyl phenyl ethers, using Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, provide insight into solvation. nih.gov These studies show that the orientation of aromatic ethers at an oil/water interface is critical. The presence of substituents on the aromatic ring can influence the molecule's orientation, which in turn affects the solvent accessibility to the reactive sites. nih.gov For instance, hydrophobic substituents can lead to a more polar solvent environment around the ether oxygen by tilting it towards the water phase. nih.gov This stabilization of polar transition states by water is a key factor in reaction rate enhancements. nih.gov

The polarity of the solvent plays a significant role. For reactions involving aromatic ethers, an increase in solvent polarity is often correlated with increased reaction rates. nih.gov Solvents can influence the reaction mechanism, with polar aprotic solvents like DMF or DMSO often favoring certain nucleophilic substitution pathways. numberanalytics.com

| Solvent Type | Expected Interaction | Consequence | Reference |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Strong hydrogen bonding at the hydroxyl group. Stabilization of polar transition states. | Enhanced solubility. Potential for increased reaction rates for polar mechanisms. | nih.gov |

| Polar Aprotic (e.g., DMSO, DMF) | Dipole-dipole interactions. Can favor specific reaction mechanisms like SN2. | Good solubility. May influence reaction pathways and selectivity. | numberanalytics.com |

| Non-Polar (e.g., Hexane, Toluene) | Mainly van der Waals interactions with the hydrophobic isopropylphenoxy group. | Lower solubility. Solute may adopt conformations that minimize the exposure of polar groups. | researchgate.net |

Derivatives and Analogues of 2 2 Isopropylphenoxy Propan 1 Ol: Synthesis and Chemical Transformations

Synthetic Pathways to Structural Analogues

The generation of structural analogues of 2-(2-isopropylphenoxy)propan-1-ol can be systematically approached by modifying either the aromatic phenoxy portion or the aliphatic propanol (B110389) chain. These modifications are crucial for fine-tuning the molecule's properties for various applications.

Variations in the Phenoxy Moiety Substitution

A variety of substituents can be introduced onto the phenoxy ring. For instance, research has explored the introduction of bromo, chloro, and methoxy (B1213986) groups at different positions on the phenyl ring. mdpi.com The synthesis of these analogues often involves starting with the appropriately substituted phenol (B47542) and reacting it with a suitable propylene (B89431) oxide or a 3-carbon synthon. For example, 2-isopropylphenol (B134262) can be reacted with 3-bromo-1-propanol (B121458) to yield 3-(2-Isopropylphenoxy)propan-1-ol. uantwerpen.be

The table below illustrates some of the synthesized analogues with variations in the phenoxy moiety.

| Compound ID | Phenoxy Moiety Substitution |

| CHJ03003 | 2-bromophenoxy |

| CHJ03001 | 3-bromophenoxy |

| CHJ02029 | 2,6-dichlorophenoxy |

| CHJ03011 | 2-methoxy-4-propylphenoxy |

Modifications of the Propanol Chain

Alterations to the propanol chain offer another avenue for creating structural analogues. These modifications can include changing the length of the alkyl chain, introducing branching, or altering the position of the hydroxyl group.

The fundamental difference between propan-1-ol and propan-2-ol lies in the position of the hydroxyl (-OH) group on the three-carbon chain. chemicals.co.uk In propan-1-ol, the hydroxyl group is attached to a terminal carbon atom, making it a primary alcohol. wikipedia.orgebi.ac.uk In contrast, propan-2-ol has the hydroxyl group attached to the central carbon atom, classifying it as a secondary alcohol. chemicals.co.uk This seemingly minor difference in structure leads to notable differences in their chemical reactivity. chemicals.co.uk For instance, primary alcohols like propan-1-ol are generally more susceptible to oxidation to form aldehydes and subsequently carboxylic acids, while secondary alcohols like propan-2-ol are oxidized to ketones. chemicals.co.ukwikipedia.org

This compound as a Synthetic Intermediate

The hydroxyl group of this compound is a key functional handle that allows it to serve as a precursor for a variety of derivatives. Nucleophilic substitution and reactions to form ethers and esters are common transformations.

Preparation of Amine Derivatives via Nucleophilic Substitution

The conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine, is a standard method for synthesizing amine derivatives. libretexts.org This process typically involves a two-step sequence. First, the alcohol is activated, for example, by converting it to a mesylate or tosylate. This is then followed by reaction with a suitable amine.

A variety of methods exist for the synthesis of amines, including the Gabriel synthesis for primary amines and reductive amination of aldehydes and ketones. libretexts.org The choice of method depends on the desired amine and the starting materials. For instance, a primary amine can be prepared from an alkyl halide via the Gabriel synthesis, which avoids the overalkylation that can occur with direct alkylation of ammonia. libretexts.org

Formation of Ethers and Esters

The hydroxyl group of this compound can readily undergo reactions to form ethers and esters, which are common protecting groups or can be key functionalities in the final target molecule. chemistrysteps.com

Etherification: Ether derivatives can be synthesized through various methods, with the Williamson ether synthesis being a prominent example. byjus.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. chemistrysteps.combyjus.com For tertiary ethers, where the Williamson synthesis may fail due to elimination reactions, alternative methods such as acid-catalyzed addition of the alcohol to an alkene can be employed. masterorganicchemistry.com

Esterification: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a base. chemistrysteps.comwordpress.com Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic method. wikipedia.org

The table below summarizes some of the ether and ester derivatives that can be formed from this compound.

| Derivative Type | Reactant | Reaction Conditions |

| Ether | Alkyl Halide | Base (e.g., NaH) |

| Ester | Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) |

| Ester | Acid Chloride | Base (e.g., Pyridine) |

| Ester | Acid Anhydride | Base (e.g., Pyridine) |

Structure-Activity Relationship Studies (Chemical Context)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity or chemical properties. In the context of this compound and its analogues, SAR studies focus on how modifications to the phenoxy ring and the propanol chain influence their properties.

For example, in a series of related compounds, the introduction of different substituents on the aromatic ring can lead to significant changes in activity. mdpi.comnih.gov Similarly, modifications to the linker between the aromatic ring and another functional group can be critical for activity. uantwerpen.be The goal of these studies is to identify the key structural features responsible for a desired outcome, which can guide the design of new, more potent, or selective compounds. nih.govnih.gov

Correlation of Structural Modifications with Chemical Reactivity

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular architecture. Modifications to the aromatic ring, the connecting ether linkage, or the propanol side chain can significantly influence the molecule's reactivity, stability, and interaction with other chemical species.

Research into related structures provides insight into how specific modifications affect reactivity. The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can alter the nucleophilicity of the phenoxy oxygen and the reactivity of the aromatic ring itself. For example, the synthesis of phthalocyanine (B1677752) derivatives bearing 4-(2-isopropylphenoxy) groups demonstrates how the phenoxy moiety can be incorporated into larger macrocyclic structures, with the electronic properties of the phthalocyanine ring system being modulated by the peripheral substituents. researchgate.net

Furthermore, the synthesis of complex molecules often begins with the creation of a key intermediate, such as an oxirane. For example, 2-((2-isopropylphenoxy)methyl)oxirane is synthesized from 2-isopropylphenol and epichlorohydrin (B41342). acs.org This oxirane is a highly reactive intermediate due to the strained three-membered ring, allowing for facile ring-opening reactions with various nucleophiles to introduce diverse functionalities, as seen in the synthesis of complex piperazine (B1678402) derivatives. evitachem.com

The reactivity of the hydroxyl group on the propanol side chain is fundamental to many derivatization strategies. It can be converted into other functional groups, such as in the synthesis of 3-(2-isopropylphenoxy)propan-1-ol from 2-isopropylphenol and 3-bromo-1-propanol, where the terminal alcohol remains available for subsequent reactions. uantwerpen.be

Designing Compounds for Specific Chemical Applications

The design and synthesis of analogues of this compound are often goal-oriented, aiming to create compounds with tailored properties for specific applications in fields ranging from materials science to medicinal chemistry.

One key area of application is in the development of biologically active agents. By modifying the core structure, researchers can design molecules that interact with specific biological targets. For instance, a series of (1-dibenzylamino-3-phenoxy)propan-2-ol derivatives were designed as activators of AMP-activated protein kinase (AMPK), a target for metabolic diseases. mdpi.com In this work, structural modifications to the phenoxy and amino groups were systematically performed to optimize the compound's ability to upregulate GDF15, a protein linked to the therapeutic effects. mdpi.com

Another application involves creating chemical probes to study biological processes. Drawing parallels from research on propofol (B549288) analogues, it is conceivable to design derivatives of this compound that are photoactivatable. This involves incorporating functionalities like diazirines, which can form covalent bonds with biological targets upon photo-irradiation, and "click chemistry" handles, such as alkynes, which allow for the subsequent attachment of reporter tags for identification and isolation of interacting proteins.

The modular nature of the synthesis allows for the combination of the this compound scaffold with other pharmacologically relevant structures. Syntheses have been reported where this moiety is linked to benzimidazole (B57391) nih.gov or benzothiophene (B83047) google.com cores, creating hybrid molecules with potential activities as ion channel inhibitors or PPAR receptor activators, respectively.

The table below summarizes examples of derivatives and the rationale behind their design for specific applications.

| Derivative Class | Structural Modification | Intended Chemical Application | Reference |

| Phthalocyanines | Incorporation of 4-(2-isopropylphenoxy) groups onto a phthalocyanine macrocycle. | To create soluble photosensitizers for potential use in photodynamic therapy. | researchgate.net |

| AMPK Activators | Based on a 1-amino-3-(4-isopropylphenoxy)propan-2-ol scaffold with various substitutions. | To develop novel therapeutics for metabolic diseases by activating AMPK and inducing GDF15. | mdpi.com |

| Kir Channel Inhibitors | Linking a 3-(4-isopropylphenoxy)propan-2-ol moiety to a 2-imino-2,3-dihydro-1H-benzo[d]imidazole core. | To create inhibitors of inward rectifier potassium (Kir) channels for pharmacological research. | nih.gov |

| PPAR Activators | Synthesis of ethyl 2-(4-isopropylphenoxy)-2-methylpropanoate derivatives linked to benzothiophene. | To develop compounds that can activate peroxisome proliferator-activated receptors (PPARs). | google.com |

| Chemical Intermediates | Synthesis of 2-((2-isopropylphenoxy)methyl)oxirane. | To serve as a reactive intermediate for the facile synthesis of a diverse range of derivatives through ring-opening reactions. | acs.org |

These examples highlight a clear strategy: the core structure of this compound and its isomers provides a robust platform that can be chemically modified in a targeted manner. By understanding the relationship between structural changes and chemical reactivity, compounds can be rationally designed to meet the demands of specific and advanced chemical applications.

In Vitro Enzymatic Transformations and Metabolic Pathways of 2 2 Isopropylphenoxy Propan 1 Ol Non Clinical Focus

Phase I Biotransformations by Xenobiotic-Metabolizing Enzymes

Phase I reactions are the initial steps in modifying a foreign compound (xenobiotic) within a biological system, typically by introducing or exposing functional groups. These reactions are primarily catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.

Hydroxylation Pathways in In Vitro Systems

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I modification catalyzed by CYP enzymes. This process increases the water solubility of a compound, preparing it for further metabolism or excretion. However, no studies were identified that describe the hydroxylation of 2-(2-Isopropylphenoxy)propan-1-ol in in vitro models, such as liver microsomes or recombinant enzyme systems. Therefore, potential sites of hydroxylation on the isopropyl group, the aromatic ring, or the propanol (B110389) side chain have not been determined.

Oxidative Dealkylation and Demethylation Reactions

Oxidative dealkylation involves the removal of alkyl groups, while demethylation is the removal of a methyl group. These reactions are also characteristic of Phase I metabolism mediated by CYP enzymes. There is no available research detailing whether this compound undergoes such reactions in vitro.

Phase II Conjugation Reactions in In Vitro Models

Following Phase I, Phase II reactions involve the conjugation of the parent compound or its metabolites with endogenous molecules, which further increases their water solubility and facilitates elimination.

Glucuronidation and Sulfation Processes

Glucuronidation, the attachment of glucuronic acid, and sulfation, the addition of a sulfate (B86663) group, are major Phase II pathways. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The presence of a primary alcohol in this compound suggests it could be a substrate for these enzymes. However, no in vitro studies have been published to confirm or deny the occurrence of glucuronide or sulfate conjugation for this compound.

Enzymatic Acylations and Methylations

Acylation (addition of an acyl group) and methylation (addition of a methyl group) are other types of Phase II conjugation reactions. The metabolic fate of this compound concerning these specific enzymatic processes has not been investigated in any published in vitro models.

Contribution of Specific Enzyme Systems (e.g., Cytochrome P450 Isoforms, Alcohol Dehydrogenases)

The specific enzymes responsible for metabolizing a compound are crucial for understanding its potential interactions and variability in metabolism. The cytochrome P450 family is a primary catalyst of Phase I reactions. In humans, isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the metabolism of the vast majority of clinically used drugs. Additionally, enzymes like alcohol dehydrogenases can be involved in the oxidation of alcohol functionalities.

Without experimental data, it is impossible to identify which specific CYP isoforms or other enzyme systems, like alcohol dehydrogenases, might be involved in the biotransformation of this compound.

Enzyme Kinetics and Substrate Specificity

Without specific research on this compound, no data can be presented on its enzyme kinetics or substrate specificity.

To determine the enzyme kinetics, researchers would typically measure the rate of metabolism of the compound at various concentrations in the presence of a specific enzyme system. This allows for the calculation of key parameters such as the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction.

Substrate specificity studies would involve testing the ability of various CYP isoforms to metabolize this compound. This would reveal which specific enzymes are primarily responsible for its biotransformation.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound by Various CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Inhibition and Induction Studies in Recombinant Systems

Information regarding the potential of this compound to act as an inhibitor or inducer of CYP enzymes is not available in the current body of scientific literature.

Inhibition studies are critical for predicting potential drug-drug interactions. researchgate.netbioivt.comnih.gov These studies assess whether a compound can decrease the metabolic activity of a specific CYP isoform. Inhibition can be reversible or irreversible (time-dependent). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the inhibitory potential of a compound. bioivt.com

Induction studies determine if a compound can increase the expression of a CYP enzyme, which could lead to faster metabolism of other drugs and a potential decrease in their efficacy. researchgate.netnih.gov These studies are often conducted using in vitro systems like primary human hepatocytes.

Table 2: Hypothetical Inhibition Profile of this compound Against Major CYP Isoforms

| CYP Isoform | IC50 (µM) | Type of Inhibition |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Environmental Fate and Abiotic/biotic Degradation of 2 2 Isopropylphenoxy Propan 1 Ol

Atmospheric Transformation Pathways

Once released into the atmosphere, 2-(2-Isopropylphenoxy)propan-1-ol is subject to several transformation and transport processes that determine its atmospheric lifetime and potential for long-range transport.

Reactions with Hydroxyl Radicals and Photochemical Degradation

The primary mechanism for the atmospheric degradation of this compound is its reaction with photochemically produced hydroxyl (•OH) radicals. mdpi.comresearchgate.net These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of most organic compounds. mdpi.comnih.gov The rate of this reaction is a critical factor in determining the atmospheric half-life of the compound.

For glycol ethers, the dominant reaction pathway is the abstraction of a hydrogen atom by the •OH radical, particularly from the carbon atoms adjacent to the ether oxygen. researchgate.net Similarly, for substituted phenols, •OH radicals can either abstract a hydrogen atom from the hydroxyl group or add to the aromatic ring. mdpi.com Given the structure of this compound, all these reaction sites are present.

Photochemical degradation can also be influenced by the presence of other substances. For instance, the photodegradation of phenolic compounds can be facilitated by the presence of H₂O₂ and certain metal ions which promote the formation of •OH radicals. mdpi.com

Volatilization and Air-Surface Exchange Dynamics

The tendency of this compound to move from water or soil surfaces into the atmosphere is governed by its vapor pressure and Henry's Law constant. uomus.edu.iqnoaa.gov The Henry's Law constant (H) is a measure of the partitioning of a chemical between the air and water phases at equilibrium. uomus.edu.iqcopernicus.org

Specific experimental values for the Henry's Law constant of this compound are not available in the reviewed literature. However, predictive models can provide estimates. For glycol ethers, volatilization is considered a potential but not always dominant fate process, with rates depending on the specific structure and properties of the compound. For instance, propofol (B549288), a related phenolic compound, has an estimated volatilization half-life from a model pond of about 6.5 years, indicating that for some related structures, volatilization from water can be a slow process. openanesthesia.org This suggests that the air-surface exchange dynamics of this compound will be influenced by its water solubility and its affinity for soil and sediment, which in turn are related to its octanol-water partition coefficient.

Biodegradation in Aquatic and Terrestrial Environments

The breakdown of this compound by microorganisms is a crucial process in its removal from aquatic and terrestrial ecosystems. The rate and extent of biodegradation depend on various factors, including the presence of adapted microbial populations and environmental conditions such as oxygen availability.

Aerobic and Anaerobic Degradation Mechanisms

Studies on phenoxypropanols have demonstrated that they are biodegradable under aerobic conditions. nih.gov Tests conducted using the Zahn-Wellens test, a method to assess ready biodegradability, have shown that phenoxypropanols can be broken down by microorganisms isolated from municipal sewage treatment plants. nih.gov During these studies, a clear breakdown of the aromatic alcohols was observed over a period of up to four weeks, without the detection of phenol (B47542) as an unwanted intermediate product. nih.gov This suggests that the ether linkage in phenoxypropanols is susceptible to microbial cleavage.

The isopropylphenol moiety of the molecule is also subject to biodegradation. Research on 2-isopropylphenol (B134262) has shown that bacteria, such as certain Pseudomonas species, can utilize it as a sole carbon and energy source. nih.gov The degradation pathway often involves an initial hydroxylation of the aromatic ring by a monooxygenase enzyme, followed by ring cleavage via a meta-cleavage pathway. nih.gov

The propanol (B110389) group is generally considered to be readily biodegradable. nih.gov Therefore, it is likely that all three key structural components of this compound can be microbially degraded under aerobic conditions.

Information on the anaerobic degradation of this specific compound is scarce. However, for some related compounds like propofol, it is suggested that it is not readily biodegradable under anaerobic conditions. openanesthesia.org

Microbial Metabolism and Adaptation

The ability of microbial communities to degrade this compound can be enhanced through adaptation. The presence of the compound can select for and promote the growth of microorganisms that possess the necessary enzymatic machinery for its breakdown. nih.gov For example, studies with 2-propanol (isopropanol) have shown that mixed microbial consortia can be enriched to efficiently degrade high concentrations of this alcohol. nih.gov Similarly, thermophilic bacteria like Bacillus pallidus have demonstrated the ability to biodegrade high concentrations of isopropanol (B130326), with acetone (B3395972) being a major intermediate. nih.gov

The metabolism of the isopropylphenol portion likely proceeds through the formation of catechols, which are then subject to ring-opening reactions catalyzed by dioxygenases. nih.gov The subsequent breakdown of the resulting aliphatic acids would then lead to intermediates that can enter central metabolic pathways. The ether linkage is likely cleaved by etherase enzymes, releasing the propanol and the substituted phenol, which are then degraded individually.

Transport and Partitioning in Environmental Compartments

The movement and distribution of this compound between air, water, soil, and sediment are determined by its physicochemical properties, primarily its octanol-water partition coefficient (Kow), soil adsorption coefficient (Koc), and Henry's Law constant. wikipedia.orgau.dkecetoc.orgepa.gov

Soil Adsorption Coefficient (Koc): This coefficient describes the tendency of a chemical to bind to the organic carbon fraction of soil and sediment. au.dkresearchgate.netpjoes.com A high Koc value indicates that the compound will be relatively immobile in soil and more likely to be found in sediment in aquatic systems. au.dk The Koc can be estimated from the Kow. Given the expected moderate lipophilicity of this compound, it is likely to have a moderate affinity for soil organic matter, suggesting it may have some mobility in soil but also a tendency to partition to solids.

The following table summarizes the key environmental fate parameters and their implications for this compound, based on data for related compounds and predictive principles.

| Parameter | Predicted Behavior for this compound | Basis for Prediction |

| Atmospheric Half-Life | Short (hours to a few days) | Reaction with •OH radicals is the primary degradation pathway for glycol ethers and substituted phenols. mdpi.comresearchgate.net |

| Volatilization from Water | Moderate to Low | Dependent on the Henry's Law constant, which is influenced by both the hydrophobic and hydrophilic parts of the molecule. uomus.edu.iqnoaa.gov |

| Aerobic Biodegradation | Likely to be biodegradable | Phenoxypropanols and isopropylphenols are known to be degraded by microorganisms under aerobic conditions. nih.govnih.gov |

| Anaerobic Biodegradation | Uncertain, potentially slow | Limited data available; some related compounds are not readily biodegradable anaerobically. openanesthesia.org |

| Soil Adsorption (Koc) | Moderate | Based on the expected moderate octanol-water partition coefficient (Kow) due to its mixed hydrophobic and hydrophilic character. au.dkresearchgate.net |

| Bioaccumulation Potential | Moderate | Inferred from the expected moderate Kow. |

Water Solubility and Sorption to Soil/Sediment

The mobility of this compound in the environment is significantly influenced by its solubility in water and its tendency to adsorb to soil and sediment particles.

Water Solubility

This compound is characterized by its relatively high solubility in water. herts.ac.ukherts.ac.uk Reported values for its water solubility vary slightly with temperature, but consistently indicate a significant capacity to dissolve in aqueous environments. At 20°C, its solubility is approximately 2000 mg/L, which is also cited as 0.2 g/100mL. nih.govscbt.cominchem.org Another study recorded a solubility of 1860 mg/L at a slightly higher temperature of 30°C. nih.gov This property suggests that the compound can be readily transported through water systems.

Sorption to Soil and Sediment

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil or sediment. For this compound, the Koc values are generally low, indicating a low affinity for binding to soil particles and a high potential for mobility. nih.gov

Research has shown a wide range of Koc values, from less than 1 to 103, depending on the soil type. nih.govchemicalbook.com Batch equilibrium studies demonstrated this variability, with Koc values of 3.4 for sandy loam, 11.2 for silt loam, and 102.6 for silty clay soils. nih.govchemicalbook.com Other studies have reported Koc values between 28 and 68 for various soil types, including silt loam (Koc 39), sandy loam (Koc 0.76), sand (Koc 34), and clay loam (Koc 28). nih.govchemicalbook.com An adsorption coefficient (Kd) of 30 has also been reported. This low sorption potential is further supported by studies on Indian soils, which classify the compound as a "leacher" with a high potential to move through the soil profile and potentially reach groundwater. ajabs.orgrjpn.org The adsorption of the compound is positively correlated with the organic content of the soil. rjpn.org

Due to its low Koc values, this compound is not expected to significantly adsorb to suspended solids and sediment in aquatic environments. nih.gov However, it is reported to degrade rapidly in water-sediment systems, with a half-life of about two days. herts.ac.uk

Potential for Bioaccumulation in Environmental Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow) and confirmed through studies measuring the bioconcentration factor (BCF).

The Log Kow value for this compound is consistently reported to be low, with a frequently cited value of 1.52. nih.govscbt.comchemicalbook.comregulations.gov Other reported values include 1.56 and a range of 1.97 to 2.09. t3db.capublications.gc.ca A low Log Kow value, typically below 3, suggests a low potential for the substance to accumulate in the fatty tissues of organisms. publications.gc.ca

This low potential for bioaccumulation is confirmed by a low estimated bioconcentration factor (BCF) of 5 in fish. nih.govchemicalbook.com A BCF of this magnitude indicates that the potential for bioconcentration in aquatic organisms is low. nih.govchemicalbook.com It is therefore not expected that the compound will significantly accumulate in aquatic life. Furthermore, a study on the bioaccumulation in black soldier fly larvae found a very low mean bio-accumulation factor of ≤0.01, indicating that bioaccumulation did not occur in these organisms. plos.orgplos.orgwur.nl

Q & A

Basic: What synthetic methodologies are recommended for 2-(2-Isopropylphenoxy)propan-1-ol, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example:

- Nucleophilic substitution: React 2-isopropylphenol with a propylene oxide derivative under basic conditions (e.g., K₂CO₃) to form the ether linkage .

- Coupling reactions: Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl halides with propanol derivatives .

Optimization strategies:- Control reaction temperature (50–80°C) to balance reactivity and side-product formation.

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation?

Answer:

- NMR spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm, split into doublets) .

- ¹³C NMR: Confirm ether linkage (C-O signal at ~70 ppm) and quaternary carbons .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

Contradictions often arise from structural variations or impurities. Strategies include:

- Enantiomeric purity checks: Use chiral HPLC to separate (R)- and (S)-isomers, as bioactivity can differ significantly (e.g., fluorophenyl analogs in ).

- Comparative SAR studies: Test derivatives with substituent variations (e.g., fluoro vs. chloro groups) to isolate structural determinants of activity .

- Reproducibility protocols: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .

Advanced: What strategies enable enantioselective synthesis or separation of this compound?

Answer:

- Chiral catalysts: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during epoxide ring-opening reactions .

- Chromatographic resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Derivatization: Convert the alcohol to a diastereomeric ester using a chiral acid (e.g., Mosher’s acid) for easier separation .

Advanced: How does the substitution pattern on the phenyl ring influence reactivity and bioactivity?

Answer:

Substituents alter electronic and steric properties:

- Electron-withdrawing groups (e.g., -F): Increase oxidative stability but reduce nucleophilicity in ether-forming reactions .

- Steric effects: Bulky groups (e.g., isopropyl) hinder enzymatic binding, as seen in analogs with reduced antimicrobial activity .

- LogP adjustments: Hydrophobic substituents (e.g., -Cl) enhance membrane permeability but may reduce aqueous solubility .

Basic: What key physicochemical properties impact solubility and stability?

Answer:

- LogP: Estimated ~2.5 (moderate hydrophobicity), favoring solubility in ethanol or DMSO .

- pH stability: Degrades under strong acidic/basic conditions; store at pH 6–8 in inert atmospheres .

- Thermal stability: Stable up to 150°C; avoid prolonged heating to prevent ether cleavage .

Advanced: How can computational modeling predict metabolic pathways or toxicity?

Answer:

- In silico tools: Use AI-driven platforms (e.g., PubChem’s retrosynthesis tools) to predict phase I/II metabolism .

- Docking simulations: Model interactions with cytochrome P450 enzymes to identify potential toxicophores .

- QSAR models: Corrogate substituent effects with ADMET profiles using datasets from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.